3-(4-Fluorophenyl)-3-(furan-2-YL)-1-(piperidin-1-YL)propan-1-one
Overview
Description
3-(4-Fluorophenyl)-3-(furan-2-YL)-1-(piperidin-1-YL)propan-1-one is a synthetic organic compound that features a fluorophenyl group, a furan ring, and a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)-3-(furan-2-YL)-1-(piperidin-1-YL)propan-1-one typically involves multi-step organic reactions. One possible route could be:
Formation of the fluorophenyl intermediate: Starting with a fluorobenzene derivative, a Friedel-Crafts acylation can be performed to introduce the propanone group.
Introduction of the furan ring: The intermediate can undergo a coupling reaction with a furan derivative under palladium-catalyzed conditions.
Addition of the piperidine moiety: Finally, the compound can be reacted with piperidine under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized products.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the furan ring.
Reduction: Alcohol derivatives of the original compound.
Substitution: Substituted fluorophenyl derivatives.
Scientific Research Applications
Chemistry
Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology
Medicine
Drug Development: Investigation of its biological activity and potential therapeutic effects.
Industry
Material Science: Possible use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenyl)-3-(furan-2-YL)-1-(piperidin-1-YL)propan-1-one would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorophenyl)-3-(furan-2-YL)-1-(piperidin-1-YL)propan-1-one: Similar structure with a chlorine atom instead of fluorine.
3-(4-Methylphenyl)-3-(furan-2-YL)-1-(piperidin-1-YL)propan-1-one: Similar structure with a methyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom in 3-(4-Fluorophenyl)-3-(furan-2-YL)-1-(piperidin-1-YL)propan-1-one can significantly influence its chemical properties, such as electronegativity and reactivity, making it unique compared to its analogs.
Properties
IUPAC Name |
3-(4-fluorophenyl)-3-(furan-2-yl)-1-piperidin-1-ylpropan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FNO2/c19-15-8-6-14(7-9-15)16(17-5-4-12-22-17)13-18(21)20-10-2-1-3-11-20/h4-9,12,16H,1-3,10-11,13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVHYAUZLUWODBK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CC(C2=CC=C(C=C2)F)C3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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